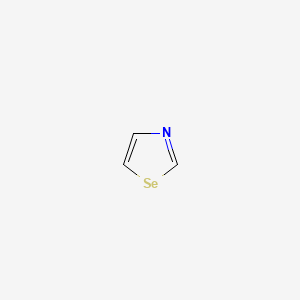

1,3-Selenazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

CAS 编号 |

288-52-8 |

|---|---|

分子式 |

C3H3NSe |

分子量 |

132.03 g/mol |

IUPAC 名称 |

1,3-selenazole |

InChI |

InChI=1S/C3H3NSe/c1-2-5-3-4-1/h1-3H |

InChI 键 |

ODIRBFFBCSTPTO-UHFFFAOYSA-N |

规范 SMILES |

C1=C[Se]C=N1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Properties of 1,3-Selenazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Selenazole, a five-membered heterocyclic compound containing selenium and nitrogen atoms at positions 1 and 3, respectively, is a scaffold of significant interest in medicinal chemistry and materials science. The incorporation of a selenium atom imparts unique physicochemical properties and biological activities to these molecules. Derivatives of this compound have demonstrated a wide array of pharmacological effects, including potent anticancer, antiviral, antibacterial, and antifungal activities.[1] This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of the this compound core, intended to serve as a foundational resource for researchers engaged in its study and application.

Core Structure and Physicochemical Properties

The this compound ring is an aromatic system, analogous to its sulfur (thiazole) and oxygen (oxazole) counterparts. The presence of the larger, more polarizable selenium atom influences the electronic distribution and reactivity of the ring.

Structural Parameters

| Parameter | Value | Notes |

| Bond Lengths | Data from a 2,4-diaryl-1,3-selenazole derivative. | |

| Se(1)-C(2) | 1.899(3) Å | |

| C(2)-N(3) | 1.348 Å (calculated) | Theoretical calculation. |

| N(3)-C(4) | 1.384(11) Å | |

| C(4)-C(5) | Data not available for a simple derivative. | |

| C(5)-Se(1) | Data not available for a simple derivative. | |

| Bond Angles | Data from a 2,4-diaryl-1,3-selenazole derivative. | |

| C(5)-Se(1)-C(2) | Data not available for a simple derivative. | |

| Se(1)-C(2)-N(3) | Data not available for a simple derivative. | |

| C(2)-N(3)-C(4) | Data not available for a simple derivative. | |

| N(3)-C(4)-C(5) | Data not available for a simple derivative. | |

| C(4)-C(5)-Se(1) | Data not available for a simple derivative. |

Physicochemical Data

Comprehensive physicochemical data for the unsubstituted this compound is sparse. The following table summarizes available data for the parent compound and notable derivatives.

| Property | Value | Compound |

| Melting Point | Not available | This compound (unsubstituted) |

| 185-186 °C | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] | |

| 173-175 °C | 2-(pyridin-3-yl)-4-phenyl-1,3-selenazole[2] | |

| Boiling Point | Not available | This compound (unsubstituted) |

| Spectroscopic Data | ||

| ¹H NMR (DMSO-d₆, δ) | 8.83 (s, 1H, H5), 7.39-8.66 (m, aromatic H) | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |

| ¹³C NMR (DMSO-d₆, δ) | 118.90-176.02 | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |

| IR (cm⁻¹) | 1580-1630 (νC=N), 595-560 (νSe-C) | 2,4-diaryl-1,3-selenazoles |

| Mass Spectrometry (m/z) | 362 (M+) | 2-(pyridin-2-yl)-4-phenyl-1,3-selenazole[2] |

Reactivity and Synthesis

The this compound ring exhibits characteristic aromatic reactivity. The C2, C4, and C5 positions are susceptible to substitution, with the reactivity profile influenced by the substituents present on the ring.

General Reactivity

-

Electrophilic Substitution: The electron-rich nature of the ring facilitates electrophilic attack, primarily at the C5 position.

-

Nucleophilic Substitution: Halogenated 1,3-selenazoles can undergo nucleophilic substitution reactions.

-

Deprotonation/Metalation: The protons on the selenazole ring can be abstracted by strong bases, allowing for subsequent functionalization.

Key Synthetic Methodologies

The most common and versatile method for the synthesis of the this compound core is the Hantzsch synthesis . This typically involves the condensation of a selenium-containing nucleophile (e.g., selenoamide or selenourea) with an α-halocarbonyl compound.

This protocol describes a general procedure for the synthesis of 2,4-diaryl-1,3-selenazoles, a common class of derivatives.

Materials:

-

Primary arylselenoamide

-

α-Bromoacetophenone derivative

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Triethylamine (Et₃N) or other suitable base (optional)

-

Ammonia (B1221849) solution (10% aqueous)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) supplies (e.g., silica (B1680970) gel plates, ethyl acetate/n-hexane eluent)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution of Selenoamide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the primary arylselenoamide (1.0 equivalent) in a minimal amount of refluxing methanol or ethanol.

-

Addition of α-Haloketone: To the refluxing solution, add a solution of the α-bromoacetophenone derivative (1.0 equivalent) in methanol or ethanol dropwise over a period of 5-10 minutes.

-

Reaction: Reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.[2]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a dilute aqueous ammonia solution (10%).

-

A precipitate will form. Collect the solid by filtration.

-

-

Purification:

-

Wash the collected solid several times with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,4-diaryl-1,3-selenazole.[2]

-

Biological Activity and Signaling Pathways

A prominent example of a biologically active this compound is Selenazofurin (B1681613) (2-β-D-ribofuranosylselenazole-4-carboxamide). It exhibits broad-spectrum antiviral and potent antitumor properties.[1]

Mechanism of Action of Selenazofurin: Inhibition of IMP Dehydrogenase

Selenazofurin acts as a prodrug. Intracellularly, it is converted to its active form, selenazofurin adenine (B156593) dinucleotide (SAD). SAD is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, Selenazofurin depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as various signaling processes. This depletion ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells and inhibits viral replication.

References

The Biological Significance of the 1,3-Selenazole Ring: An In-depth Technical Guide

The 1,3-selenazole ring, a five-membered heterocyclic compound containing selenium and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. The incorporation of a selenium atom imparts unique chemical and physical properties to these molecules, leading to a diverse range of biological activities. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its anticancer, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation. The anticancer potential of these compounds is highlighted by their half-maximal inhibitory concentration (IC50) values, as summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 2-(4-Chlorophenyl)-1,3-selenazole containing 1,3,4-thiadiazole | MCF-7 (Breast) | - | 2-Phenyl-4-carboxyl-1,3-selenazole (PCS) | - |

| Benzylidene-based (1,3-selenazol-2-yl)hydrazones | Various | - | - | - |

| 2,4-Diaryl-1,3-selenazoles | L1210 (Mouse Lymphocyte Leukemia) | - | - | - |

| 2,4-Diaryl-1,3-selenazoles | MCF-7 (Breast) | - | - | - |

| Pyridine-based hydrazonyl-1,3-selenazoles | MDA-MB-231 (Breast), HCT116 (Colon), U87MG (Glioblastoma) | Moderate Cytotoxicity | - | - |

| 1,3,4-Thiadiazole and benzisoselenazolone hybrids | SMMC-7721 (Hepatocellular Carcinoma) | 2.08 (Compound 4g) | Ethaselen, 5-Fluorouracil | - |

| 1,3,4-Thiadiazole and benzisoselenazolone hybrids | MCF-7 (Breast) | 2.03 (Compound 4b), 2.06 (Compound 4m) | Ethaselen, 5-Fluorouracil | - |

| 1,3,4-Thiadiazole and benzisoselenazolone hybrids | A549 (Lung) | 1.03 (Compound 4i) | Ethaselen, 5-Fluorouracil | - |

Note: A dash (-) indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the source documents.

Antioxidant Properties of this compound Derivatives

The selenium atom in the this compound ring plays a crucial role in the antioxidant activity of these compounds. Many organoselenium compounds are known to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), which is essential for protecting cells from oxidative damage. The antioxidant potential of this compound derivatives is often evaluated by their ability to scavenge free radicals.

| Compound/Derivative | Antioxidant Assay | % Inhibition or IC50 | Reference Compound | % Inhibition or IC50 of Reference |

| Benzylidene-based (1,3-selenazol-2-yl)hydrazones | Not Specified | Significant Activity | - | - |

| Pyridine-based hydrazonyl-1,3-selenazoles | Various | More potent than sulfur isosteres | - | - |

| 1,3-Selenazol-4-one derivatives | Dopa oxidase activity of mushroom tyrosinase | 33.4 - 62.1% at 500 µM | Kojic acid | 31.7% at 500 µM |

| 2-(4-Methylphenyl)-1,3-selenazol-4-one | Dopa oxidase activity of mushroom tyrosinase | Strongest inhibitory effect (dose-dependent) | - | - |

Note: A dash (-) indicates that the specific quantitative data was mentioned as significant but not explicitly provided in the source documents.

Antimicrobial Activity of this compound Derivatives

This compound derivatives have shown promising activity against a range of pathogenic microbes, including bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and interference with essential metabolic pathways. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 2-Aryl-4-ferrocenyl-1,3-selenazoles | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | High Activity |

| 2,4-Disubstituted 1,3-selenazoles | Gram-positive bacteria | High Activity |

| 2,4-Disubstituted 1,3-selenazoles | Candida spp. | High Activity |

| 2-Arylamino-1,3-selenazoles | Staphylococcus aureus | 31 - 125 |

| 2-Arylamino-1,3-selenazoles | Candida albicans | 31 - 250 |

| 2-Arylamino-1,3-selenazoles | Cryptococcus neoformans var. grubii | Significant Activity |

Note: "High Activity" and "Significant Activity" are used when the source indicates strong antimicrobial effects without providing specific MIC values.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound.[2][3]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Also, prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the microbial suspension. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Caption: A generalized Hantzsch-type condensation reaction for the synthesis of 2,4-disubstituted 1,3-selenazoles.

Caption: A typical workflow for the screening and development of biologically active this compound derivatives.

Caption: Key structure-activity relationships for the biological activities of this compound derivatives.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

Exploring the Antitumor Properties of 1,3-Selenazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, 1,3-selenazole derivatives have emerged as a promising class of molecules with potent antitumor properties. The incorporation of a selenium atom into the five-membered heterocyclic ring imparts unique physicochemical and biological characteristics that contribute to their anticancer activity. This technical guide provides an in-depth overview of the current understanding of the antitumor properties of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Antitumor Activity of this compound Derivatives

The antitumor efficacy of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of this compound derivatives, highlighting their activity across different cancer types.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4b | MCF-7 (Breast) | 2.03 | [1] |

| Compound 4m | MCF-7 (Breast) | 2.06 | [1] |

| Compound 4g | SMMC-7721 (Hepatocellular Carcinoma) | 2.08 | [1] |

| Compound 4i | A549 (Lung) | 1.03 | [1] |

| 2-amino-1,3-selenazole derivative | MDA-MB-231 (Breast) | <50 | [1] |

| 2-amino-1,3-selenazole derivative | HCT116 (Colon) | <50 | [1] |

| 2-amino-1,3-selenazole derivative | U87 MG (Glioblastoma) | <50 | [1] |

| Selenadiazole derivative | SW480 (Colon) | 52.17 - 114.79 (as 4b) | [2] |

| Selenadiazole derivative | HCT116 (Colon) | 52.17 - 114.79 (as 4b) | [2] |

| Selenadiazole derivative | MCF-7 (Breast) | 52.17 - 114.79 (as 4b) | [2] |

| Selenadiazole derivative | SW480 (Colon) | 31.91 - 528.10 (as 4c) | [2] |

| Selenadiazole derivative | HCT116 (Colon) | 31.91 - 528.10 (as 4c) | [2] |

| Selenadiazole derivative | MCF-7 (Breast) | 31.91 - 528.10 (as 4c) | [2] |

Key Experimental Protocols

The investigation of the antitumor properties of this compound derivatives relies on a series of well-established experimental protocols. This section details the methodologies for the synthesis of these compounds and the key in vitro assays used to assess their anticancer activity.

Synthesis of 2-Amino-1,3-selenazole Derivatives via Hantzsch Condensation

The Hantzsch synthesis is a classical and versatile method for the preparation of thiazole (B1198619) and selenazole rings. For the synthesis of 2-amino-1,3-selenazole derivatives, this typically involves the reaction of an α-haloketone with selenourea (B1239437).[3][4]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Selenourea

-

Ethanol (or other suitable solvent)

-

Triethylamine (B128534) (optional, as a base)

Procedure:

-

Dissolve the α-haloketone in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add an equimolar amount of selenourea to the solution.

-

If required, add a base like triethylamine to neutralize the hydrohalic acid formed during the reaction.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture and pour it into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3-selenazole derivative.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8][9]

Materials:

-

Cancer cells treated with this compound derivatives

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the cancer cells by treating them with the this compound derivatives for a specified time. Include both negative (untreated) and positive controls.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Protein Expression Analysis by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It is crucial for investigating the molecular mechanisms of action of this compound derivatives, such as their effects on signaling pathway proteins.[10][11]

Materials:

-

Cancer cell lysates (from cells treated with this compound derivatives)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., Bcl-2, Bax, Caspase-3, p-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total cell lysates from treated and untreated cancer cells using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane several times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

The antitumor effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of action for many this compound derivatives is the induction of apoptosis through the intrinsic or mitochondrial pathway.[2][12] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13] this compound derivatives can shift the balance towards apoptosis by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins.[12] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[13]

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of the JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine-mediated cell survival and proliferation.[10] The constitutive activation of the JAK2/STAT3 signaling pathway is frequently observed in various cancers and is associated with tumor growth and progression.[6] Some selenazole-related compounds have been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of their target genes, which are involved in cell cycle progression and survival.[10]

Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound derivatives.

Experimental and Developmental Workflow

The discovery and development of novel this compound derivatives as anticancer agents follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: Experimental workflow for the development of this compound anticancer agents.

Structure-Activity Relationships (SAR)

The antitumor activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. While a comprehensive SAR is still evolving, some general trends have been observed.[7][14]

Caption: Key structural features influencing the antitumor activity of 1,3-selenazoles.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenadiazole-Induced Hela Cell Apoptosis through the Redox Oxygen Species-Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]

- 14. mdpi.com [mdpi.com]

Antiviral Activity of Novel 1,3-Selenazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of novel 1,3-selenazole compounds, with a particular focus on their efficacy against Human Immunodeficiency Virus (HIV). The document outlines the synthesis of these compounds, presents quantitative antiviral data, and details the experimental protocols for virological assays. Visual diagrams of the synthesis and antiviral screening workflows are included to facilitate a clear understanding of the methodologies.

Introduction

The search for novel antiviral agents remains a critical area of research in drug development. Heterocyclic compounds, particularly those containing selenium, have garnered significant interest due to their diverse biological activities. The this compound scaffold, a five-membered ring system containing one selenium and one nitrogen atom, has emerged as a promising pharmacophore for the development of new therapeutic agents. Derivatives of this compound have demonstrated a range of biological properties, including antitumor, antibacterial, and antiviral effects.[1] Notably, selenazofurin, a this compound derivative, is known for its high antitumor and broad-spectrum antiviral properties against both DNA and RNA viruses.[1][2] This guide focuses on a series of novel 1,1-dihalo-2,4-diaryl-1,3-selenazoles that have shown bioactivity against HIV-1.[3]

Synthesis of 1,1-Dihalo-2,4-diaryl-1,3-selenazoles

The synthesis of the target antiviral compounds involves a two-step process: the formation of 2,4-diaryl-1,3-selenazoles followed by halogenation.

Synthesis of 2,4-Diaryl-1,3-selenazoles

The initial step involves the cyclization of primary arylselenocarboxylic amides with α-bromoketones to yield 2,4-diaryl-1,3-selenazoles.[3]

Experimental Protocol:

-

A solution of the appropriate α-bromoketone in methanol (B129727) is added to a refluxing solution of the corresponding arylselenocarboxamide in methanol.

-

The reaction mixture is refluxed for a specified period.

-

Upon cooling, the resulting solid product (2,4-diaryl-1,3-selenazole) is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol.

Synthesis of 1,1-Dihalo-2,4-diaryl-1,3-selenazoles

The synthesized 2,4-diaryl-1,3-selenazoles are then subjected to halogenation to produce the final 1,1-dihalo derivatives.[3]

Experimental Protocol:

-

A solution of the halogenating agent (e.g., chlorine, bromine, or iodine) in a dry solvent such as diethyl ether is prepared.

-

This solution is added dropwise to a stirred solution of the 2,4-diaryl-1,3-selenazole in the same dry solvent at room temperature.

-

The reaction mixture is stirred for several hours, during which a precipitate of the 1,1-dihalo-2,4-diaryl-1,3-selenazole forms.

-

The solid product is collected by filtration, washed with the solvent, and recrystallized to yield the purified compound.

Caption: Synthetic pathway for 1,1-dihalo-2,4-diaryl-1,3-selenazoles.

In Vitro Antiviral Activity against HIV-1 and HIV-2

The antiviral efficacy of the synthesized 1,1-dihalo-2,4-diaryl-1,3-selenazole compounds was evaluated against HIV-1 (strain IIIB) and HIV-2 (strain ROD) in MT-4 cells. The key parameters determined were the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

Data Presentation

The following table summarizes the quantitative data for the in vitro anti-HIV activity of selected 1,1-dihalo-2,4-diaryl-1,3-selenazole compounds.[3]

| Compound | Virus Strain | CC₅₀ (µg/mL) | EC₅₀ (µg/mL) | Selectivity Index (SI) |

| 26 | HIV-1 (IIIB) | >15.3 | 15.30 | <1 |

| HIV-2 (ROD) | >18.4 | 16.58 | <1 | |

| 32 | HIV-1 (IIIB) | >11.8 | 11.8 | <1 |

| HIV-2 (ROD) | >53.6 | 53.6 | <1 | |

| 33 | HIV-1 (IIIB) | >87.1 | 87.1 | <1 |

| HIV-2 (ROD) | >125 | 125 | <1 | |

| 37 | HIV-1 (IIIB) | >125 | 125 | <1 |

| HIV-2 (ROD) | >125 | 125 | <1 | |

| EFV (Efavirenz) | HIV-1 (IIIB) | 40 | 0.003 | 13333 |

| Capravirine | HIV-1 (IIIB) | 11 | 0.0014 | 76850 |

CC₅₀: Compound concentration required to reduce the viability of mock-infected MT-4 cells by 50%. EC₅₀: Compound concentration required to achieve 50% protection of MT-4 cells from HIV-induced cytopathogenicity. SI: Selectivity Index (CC₅₀/EC₅₀).

The data indicates that while the tested this compound compounds exhibited some bioactivity against HIV-1, their selectivity indices are low, especially when compared to established antiretroviral drugs like Efavirenz and Capravirine.[3]

Experimental Protocols for Antiviral Assays

The antiviral activity of the this compound compounds was determined by assessing their ability to protect MT-4 cells from the cytopathic effects of HIV infection. This is a common method for screening potential antiviral drugs.[4]

Cell Line and Virus

-

Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV infection, were used.[4]

-

Virus Strains: HIV-1 (strain IIIB) and HIV-2 (strain ROD) were utilized for the infection assays.[3]

Cytotoxicity Assay (Determination of CC₅₀)

This assay determines the concentration of the compound that is toxic to the host cells.

Experimental Protocol:

-

Seed MT-4 cells in a 96-well microtiter plate at an optimal density.

-

Add serial dilutions of the test compounds to the wells containing the cells.

-

Include control wells with cells only (no compound) and wells with medium only (background).

-

Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 4-5 days) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assess cell viability using a suitable method, such as the MTT assay.

Antiviral Activity Assay (Determination of EC₅₀)

This assay measures the ability of the compound to protect cells from virus-induced death.

Experimental Protocol:

-

Seed MT-4 cells in a 96-well microtiter plate.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with a predetermined amount of HIV-1 or HIV-2.

-

Include control wells: virus-infected cells without compound (virus control) and mock-infected cells without compound (cell control).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ until the virus control wells show significant cytopathic effect (typically 4-5 days).[1]

-

Assess cell viability using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Experimental Protocol:

-

At the end of the incubation period for the cytotoxicity or antiviral assay, add MTT solution to each well.

-

Incubate the plate for a few hours to allow for the reduction of MTT by metabolically active cells into a purple formazan (B1609692) product.[5]

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the control wells. The CC₅₀ and EC₅₀ values are then determined from the dose-response curves.

Caption: General workflow for in vitro anti-HIV screening.

Conclusion

The novel 1,1-dihalo-2,4-diaryl-1,3-selenazole compounds investigated demonstrate antiviral activity against HIV-1. However, the initial screening data reveals a low selectivity index, suggesting that the current series of compounds may have a narrow therapeutic window. Further structural modifications and optimization of the this compound scaffold are warranted to enhance antiviral potency and reduce cytotoxicity. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of this compound derivatives as potential antiviral agents. Future studies should focus on elucidating the mechanism of action of these compounds to guide rational drug design efforts.

References

- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Counting & Health Analysis [sigmaaldrich.com]

The Ascendant Role of 1,3-Selenazoles in Antimicrobial Applications: A Technical Guide

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities capable of combating pathogenic bacteria and fungi. Among the promising candidates, 1,3-selenazole derivatives have emerged as a significant class of heterocyclic compounds with potent antibacterial and antifungal activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial applications, and proposed mechanisms of action of 1,3-selenazoles, tailored for researchers, scientists, and drug development professionals.

Introduction

1,3-Selenazoles are five-membered heterocyclic compounds containing a selenium and a nitrogen atom at positions 1 and 3, respectively. The incorporation of the selenium atom often imparts unique biological properties to these molecules, distinguishing them from their sulfur-containing analogs (1,3-thiazoles).[1][2] Extensive research has demonstrated that various derivatives of this compound exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] This guide focuses specifically on their applications as antimicrobial agents, presenting quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action.

Quantitative Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A summary of reported MIC values for various this compound derivatives against a panel of pathogenic bacteria and fungi is presented below.

| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |

| Series of 2-Arylamino-1,3-selenazoles | [4] | ||

| Compound 4 | Staphylococcus aureus | 16 | [4] |

| Candida albicans | 8 | [4] | |

| Cryptococcus neoformans var. grubii | 8 | [4] | |

| Compound 5 | Staphylococcus aureus | >32 | [4] |

| Candida albicans | 16 | [4] | |

| Cryptococcus neoformans var. grubii | 8 | [4] | |

| Compound 8 | Staphylococcus aureus | >32 | [4] |

| Candida albicans | 16 | [4] | |

| Cryptococcus neoformans var. grubii | 16 | [4] | |

| Compound 9 | Staphylococcus aureus | 16 | [4] |

| Candida albicans | 8 | [4] | |

| Cryptococcus neoformans var. grubii | 8 | [4] | |

| Benzenesulfonamides with Selenazoles | [1][5] | ||

| Compound 4a | Helicobacter pylori (α-CA) | Kᵢ = 1.25 µM | [1] |

| Vibrio cholerae (α-CA) | Kᵢ = 8.26 µM | [1] | |

| Vibrio cholerae (β-CA) | Kᵢ = 0.41 µM | [1] | |

| Vibrio cholerae (γ-CA) | Kᵢ = 0.53 µM | [1] | |

| Burkholderia pseudomallei (β-CA) | Kᵢ = 0.33 µM | [1] | |

| Burkholderia pseudomallei (γ-CA) | Kᵢ = 0.81 µM | [1] |

Note: Kᵢ values represent the inhibition constant against a specific enzyme (Carbonic Anhydrase - CA) and are indicative of the compound's potency.

Experimental Protocols

Synthesis of this compound Derivatives via Hantzsch Condensation

A prevalent and versatile method for the synthesis of 1,3-selenazoles is the Hantzsch condensation.[3] This reaction typically involves the cyclocondensation of a selenoamide or selenourea (B1239437) with an α-haloketone.

General Procedure:

-

Preparation of Selenoamide/Selenourea: The requisite selenoamide or selenourea can be synthesized from the corresponding amide or urea (B33335) by treatment with a selenium-transfer reagent such as phosphorus pentaselenide (P₄Se₁₀) or by reacting an isothiocyanate with sodium hydroselenide (NaHSe).

-

Cyclocondensation: To a solution of the selenoamide or selenourea in a suitable solvent (e.g., ethanol, isopropanol), an equimolar amount of the α-haloketone (e.g., α-bromoketone) is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent or by column chromatography.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Stock Solutions: A stock solution of each test compound is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate is inoculated with 100 µL of the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Proposed Mechanisms of Antimicrobial Action

The precise molecular mechanisms underlying the antibacterial and antifungal activities of 1,3-selenazoles are still under active investigation. However, based on studies of related organoselenium compounds and azole antifungals, several plausible mechanisms can be proposed.

Antibacterial Mechanism: Inhibition of Essential Enzymes

One potential antibacterial mechanism of action for certain this compound derivatives is the inhibition of bacterial carbonic anhydrases (CAs).[1][5] These enzymes are crucial for various metabolic processes in bacteria, including pH homeostasis and CO₂/bicarbonate transport. Inhibition of these enzymes can disrupt bacterial growth and survival. Another proposed target is bacterial thioredoxin reductase (TrxR), an essential enzyme in the thioredoxin system that protects bacteria from oxidative stress.[6] Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

Caption: Proposed antibacterial signaling pathway of 1,3-selenazoles.

Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity

The antifungal activity of 1,3-selenazoles is likely analogous to that of other azole-based antifungal drugs.[7][8] The primary target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[8]

Caption: Proposed antifungal signaling pathway of 1,3-selenazoles.

Experimental Workflow

The discovery and development of novel this compound-based antimicrobial agents follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical experimental workflow for antimicrobial 1,3-selenazoles.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel antibacterial and antifungal agents. Their potent in vitro activity against a range of pathogenic microorganisms, coupled with the potential for diverse synthetic modifications, makes them attractive candidates for further investigation. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic and toxicological profiles, and exploring their efficacy in in vivo models of infection. The continued exploration of this unique class of selenium-containing heterocycles holds significant potential for addressing the urgent global challenge of antimicrobial resistance.

References

- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial thioredoxin reductase: an antibiotic mechanism targeting bacteria lacking glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Selenazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3-selenazole scaffold, a five-membered heterocyclic ring containing both selenium and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, conferred by the presence of the selenium atom, have led to the development of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in drug discovery and development.

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of the this compound core is the Hantzsch condensation reaction. This typically involves the cyclization of a selenoamide or selenourea (B1239437) with an α-halocarbonyl compound. Various modifications of this method have been developed to improve yields, shorten reaction times, and introduce diverse substituents onto the selenazole ring.

A general workflow for the Hantzsch-type synthesis of 2-amino-1,3-selenazole derivatives is depicted below.

Experimental Protocol: Synthesis of 2-Arylamino-4-phenyl-1,3-selenazole

This protocol describes a typical Hantzsch synthesis of a 2-arylamino-1,3-selenazole derivative.[1]

Materials:

-

Aryl selenourea

-

Ethanol (EtOH)

-

Triethylamine (Et3N)

-

Water

Procedure:

-

A mixture of aryl selenourea (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol (10 mL) is heated to 80 °C for approximately 5 minutes.

-

Triethylamine (1.3 equivalents) is added to the hot solution.

-

The mixture is heated for a further 5 minutes.

-

The hot mixture is filtered to remove any elemental selenium that may have formed.

-

Water is added to the filtrate to precipitate the product.

-

The precipitated solid is isolated by filtration.

-

The crude product is purified by recrystallization from ethanol to yield the 2-arylamino-4-phenyl-1,3-selenazole.

Biological Activities of this compound Derivatives

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The primary areas of investigation include their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of this compound derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | CCRF-CEM (Leukemia) | 12.5 | [2] |

| 2 | HL60 (Leukemia) | 15.2 | [2] |

| 3 | MDA-MB-231 (Breast) | 20.8 | [2] |

| 4 | HCT116 (Colon) | 18.9 | [2] |

| 5 | U87MG (Glioblastoma) | 25.4 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3][4][5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

A common mechanism by which this compound derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6 | Staphylococcus aureus | 31-125 | [1] |

| 7 | Candida albicans | 0.24-7.81 | [6] |

| 8 | Candida parapsilosis | 0.24-7.81 | [6] |

| 9 | Escherichia coli | 0.5 | [7] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivative (test compound)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth only)

-

Inoculum suspension of the microorganism

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the microtiter plate, except for the negative control wells.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The selenium atom in the this compound ring can readily participate in redox reactions, endowing these compounds with antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[9][10][11][12][13]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

This compound derivative (test compound)

-

Positive control (e.g., ascorbic acid or BHT)

-

Methanol or ethanol

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the this compound derivative and the positive control in the chosen solvent.

-

Add a fixed volume of the DPPH solution to an equal volume of the sample or control solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

This compound derivatives represent a promising class of heterocyclic compounds with a wide array of biological activities. Their versatile synthesis and the tunability of their physicochemical properties make them attractive candidates for further investigation in the field of medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents based on the this compound scaffold. Further exploration into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

- 1. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of New Selenazole Derivatives with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. researchgate.net [researchgate.net]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Evaluation of Efficient Selenazoles with High Antif...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

Preliminary Investigation of 1,3-Selenazole Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical properties of organoselenium compounds have positioned them as promising candidates in the development of novel therapeutic agents. Among these, 1,3-selenazole derivatives have emerged as a class of heterocyclic compounds with significant cytotoxic potential against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the preliminary investigations into the cytotoxicity of 1,3-selenazoles, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the putative signaling pathways involved in their mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new anticancer drugs.

Introduction

Selenium, an essential trace element, plays a crucial role in various physiological processes, primarily through its incorporation into selenoproteins. Beyond its nutritional significance, organic selenium compounds have garnered considerable attention for their potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The this compound ring, a five-membered heterocycle containing both selenium and nitrogen, represents a key pharmacophore in the design of new bioactive molecules. Numerous studies have demonstrated that synthetic derivatives of this compound exhibit potent cytotoxic effects against a spectrum of human cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents. This guide will delve into the existing data on their cytotoxicity, provide standardized methodologies for their evaluation, and explore the molecular mechanisms underlying their anticancer activity.

Quantitative Cytotoxicity Data of this compound Derivatives

The cytotoxic activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values for various this compound compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | HCT-116 (Colon) | 12.5 | [1] |

| Hep-G2 (Liver) | 15.2 | [1] | |

| A-549 (Lung) | 18.3 | [1] | |

| MCF-7 (Breast) | 20.1 | [1] | |

| Compound 11 | HCT-116 (Colon) | 4.9 | [1] |

| Hep-G2 (Liver) | 6.8 | [1] | |

| A-549 (Lung) | 8.5 | [1] | |

| MCF-7 (Breast) | 10.3 | [1] | |

| 2-(4-methylphenyl)-1,3-selenazol-4-one | SKOV3 (Ovarian) | Not specified | [2] |

| HL-60 (Leukemia) | Not specified | [2] |

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of the cytotoxic properties of this compound derivatives. This section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assays

The crystal violet assay is a simple and reliable method for determining cell viability by staining the DNA and proteins of adherent cells.

Materials:

-

Adherent cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixing solution: 4% paraformaldehyde in PBS or 100% methanol

-

Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

-

Solubilization solution: 33% acetic acid or 10% SDS in water

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Fixation: Gently wash the cells twice with 200 µL of PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

Staining: Remove the fixing solution and wash the plates with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Washing: Carefully wash the plates with water to remove excess stain.

-

Solubilization: Air-dry the plates. Add 100 µL of solubilization solution to each well and incubate for 15 minutes on a shaker to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the Crystal Violet Assay protocol.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well tissue culture plates

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways in this compound Cytotoxicity

The cytotoxic effects of this compound derivatives are believed to be mediated through the modulation of several key signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central event, leading to oxidative stress and subsequent activation of apoptotic cascades.

ROS-Mediated Apoptosis

Many selenium compounds are known to exert their anticancer effects by inducing the production of ROS within cancer cells.[3][4] Elevated ROS levels can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death (apoptosis).

Putative Involvement of PI3K/Akt and MAPK Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.[5][6][7] It is plausible that this compound-induced ROS generation could lead to the inhibition of the pro-survival PI3K/Akt pathway and the activation of pro-apoptotic arms of the MAPK pathway (e.g., JNK and p38).

Conclusion and Future Directions

The preliminary investigation into the cytotoxicity of this compound derivatives reveals a promising class of compounds with potent anticancer activity. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular targets of these compounds and further dissecting the intricate signaling pathways involved in their cytotoxic mechanism of action. The development of more potent and selective this compound analogues, coupled with in vivo studies, will be crucial in translating these promising preclinical findings into novel cancer therapeutics.

References

- 1. Apoptosis Protocols | USF Health [health.usf.edu]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. Selenocystine induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Role of Reactive Oxygen Species and their Application in Cancer Therapy [jcancer.org]

- 5. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1,3-Selenazoles as Glutathione Peroxidase Mimics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1,3-selenazoles, a promising class of organoselenium compounds, in their role as synthetic mimics of the vital antioxidant enzyme, Glutathione (B108866) Peroxidase (GPx). As oxidative stress is implicated in a multitude of pathological conditions, the development of effective GPx mimics represents a significant therapeutic strategy. This document details the catalytic mechanism, synthesis protocols, quantitative activity data, and the cellular role of these compounds.

Introduction to Glutathione Peroxidase and its Mimics

Glutathione Peroxidase (GPx) is a family of selenoenzymes that play a pivotal role in the cellular antioxidant defense system.[1] These enzymes catalyze the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, using glutathione (GSH) as the reducing substrate.[1] This action protects cells from oxidative damage to lipids, proteins, and nucleic acids.[2] The development of small-molecule synthetic compounds that mimic the function of GPx is a major focus in medicinal chemistry, aiming to supplement the body's natural antioxidant defenses in states of overwhelming oxidative stress.[3][4]

Organoselenium compounds are excellent candidates for GPx mimics due to their ability to undergo a two-electron redox cycle.[3] Among these, 1,3-selenazole derivatives have emerged as a versatile scaffold, exhibiting a range of biological activities, including antioxidant properties.[5][6] Their structural features can be systematically modified to tune their catalytic efficiency and pharmacological profiles.

Catalytic Mechanism of this compound GPx Mimics

The GPx-like activity of 1,3-selenazoles, like other organoselenium mimics, is centered on the redox chemistry of the selenium atom.[7] While the precise mechanism can vary based on the compound's structure and the specific peroxide and thiol substrates involved, a general catalytic cycle is widely accepted.[7] This cycle is analogous to that of well-studied mimics like Ebselen (B1671040) and involves key selenium intermediates.[7][8][9]

The catalytic cycle typically proceeds as follows:

-

Oxidation: The selenium atom (in its reduced selenide (B1212193) state, R-Se-R) of the this compound ring is oxidized by a hydroperoxide (ROOH), forming a selenenic acid intermediate (R-SeOH).

-

First Thiol Reaction: The selenenic acid reacts with a molecule of glutathione (GSH) to form a selenenyl sulfide (B99878) intermediate (R-Se-SG) and a molecule of water.

-

Second Thiol Reaction: The selenenyl sulfide intermediate is then attacked by a second GSH molecule. This step regenerates the active selenide form of the this compound and produces oxidized glutathione (GSSG).

This catalytic process effectively removes harmful peroxides at the expense of cellular glutathione.

Quantitative GPx-like Activity

| Compound | Substrate (Peroxide) | Substrate (Thiol) | Catalytic Activity / Rate | Reference |

| Ebselen | H₂O₂ | Glutathione (GSH) | Moderate activity with GSH.[7] | [7] |

| Ebselen | Various Hydroperoxides | Dithioerythritol, N-acetylcysteine | Broad specificity for peroxides and thiols.[10] | [10] |

| Diphenyl Diselenide | Peroxides | Thiophenol | ~2 times higher activity than Ebselen.[7] | [7] |

Note: The catalytic efficiency of mimics is highly dependent on the specific substrates (thiol and peroxide) used in the assay, as well as reaction conditions.[7]

Experimental Protocols

General Synthesis of 2-Amino-1,3-selenazoles (Hantzsch Condensation)

The Hantzsch-type condensation is a common and versatile method for synthesizing the this compound core.[11][12] The protocol involves the cyclocondensation of a selenourea (B1239437) derivative with an α-haloketone.

Materials:

-

Aryl- or alkyl-selenourea

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Ethanol (B145695) (or other suitable solvent)

-

Triethylamine (B128534) (Et₃N) or other base (optional)

Procedure:

-

Dissolve the aryl- or alkyl-selenourea in ethanol in a round-bottom flask.

-

Add the α-haloketone to the solution. The reaction can be performed at room temperature or under reflux, depending on the reactivity of the substrates.[5][12]

-

If the selenourea salt is used, a base like triethylamine may be added to neutralize the acid formed during the reaction.[12]

-

Stir the reaction mixture for the required time (can range from 1 hour to several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 2-amino-1,3-selenazole derivative.[12]

GPx Activity Assessment (Coupled Reductase Assay)

This is the most widely used method to determine the GPx-like activity of synthetic mimics.[13] The assay couples the reduction of a peroxide by the mimic and GSH to the reduction of oxidized glutathione (GSSG) back to GSH by glutathione reductase (GR), which in turn oxidizes NADPH to NADP⁺. The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm.

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

Hydroperoxide solution (e.g., H₂O₂ or tert-butyl hydroperoxide)

-

This compound mimic solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate and microplate reader with 340 nm kinetic reading capability

Procedure:

-

Prepare a master mix in the phosphate buffer containing GSH, GR, and NADPH at their final desired concentrations.

-

Add the master mix to the wells of the microplate.

-

Add the this compound mimic solution to the test wells. Add solvent-only to the control wells.

-

Initiate the reaction by adding the hydroperoxide solution to all wells.

-

Immediately place the microplate in the reader and begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

The rate of NADPH consumption (the linear slope of the absorbance vs. time curve) is directly proportional to the GPx-like activity of the mimic. The activity is typically expressed in units, where 1 unit corresponds to the oxidation of 1 µmol of NADPH per minute.[14]

Research and Development Workflow

The discovery and validation of novel this compound GPx mimics follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Cellular Role and Therapeutic Potential

Within a cellular context, this compound mimics act to decrease the burden of reactive oxygen species (ROS). By catalytically neutralizing hydroperoxides, they protect vital cellular components from oxidative damage, thereby mitigating cellular stress and preventing the initiation of cell death pathways.

The ability of these compounds to reduce oxidative stress underlies their therapeutic potential in a wide range of disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases.[1][2]

Conclusion

1,3-selenazoles represent a versatile and potent class of glutathione peroxidase mimics. Their synthetic accessibility allows for extensive structural modification to optimize catalytic activity and drug-like properties. By functioning as catalytic antioxidants, they can effectively reduce the cellular load of harmful peroxides, offering a promising therapeutic avenue for diseases rooted in oxidative stress. Further research focusing on detailed structure-activity relationships (SAR) and elucidation of their interactions with cellular signaling pathways will be crucial for advancing these compounds toward clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Catalytic GPx-like Activity, and SET Reactions of Conformationally Constrained 2,7-Dialkoxy-Substituted Naphthalene-1,8-peri-diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Organoselenium compounds as mimics of selenoproteins and thiol modifier agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles [mdpi.com]

- 6. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the catalytic mechanism of synthetic glutathione peroxidase mimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01665G [pubs.rsc.org]

- 8. Modeling the mechanism of the glutathione peroxidase mimic ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]